molecular formula C8H9ClN2O2 B13035611 (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid

Cat. No.: B13035611
M. Wt: 200.62 g/mol
InChI Key: POWTYSZZVAHVKA-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid is a chiral non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, characterized by its molecular formula of C8H9ClN2O2 and a molecular weight of 200.62 g/mol . Its structure incorporates a beta-amino acid scaffold linked to a 6-chloropyridin-2-yl group, providing distinct electronic and steric properties for molecular design. As a key intermediate, this chiral amino acid is primarily valued for constructing complex peptidomimetics and active pharmaceutical ingredients (APIs) . The chloropyridine moiety acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries . Its potential biological activities are areas of active investigation, with research into related chloropyridinyl compounds showing applications in developing protease inhibitors and modulating biological pathways such as transforming growth factor-beta (TGF-β) . The compound is typically supplied as a powder and requires cold-chain transportation to ensure stability . It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and adhere to standard laboratory safety practices.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13)/t5-/m0/s1

InChI Key

POWTYSZZVAHVKA-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis typically begins with commercially available 6-chloropyridine derivatives and amino acid precursors. The choice of starting materials is critical to ensure the correct substitution pattern and stereochemistry.

  • Formation of Intermediate: The amino group is introduced to the 6-chloropyridine ring via nucleophilic substitution reactions. This step often involves displacement of a leaving group on the pyridine ring by an amino-containing moiety, forming an intermediate compound with the desired substitution.

  • Coupling Reaction: The intermediate is then coupled with a propanoic acid derivative to form the β-amino acid structure. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation under mild conditions, preserving stereochemical integrity.

  • Chiral Control: The (3S)-configuration is maintained or induced through chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis. Alternatively, racemic mixtures may be resolved via chiral chromatography or enzymatic resolution to isolate the (3S)-enantiomer.

  • Purification: Final purification is achieved through recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC), ensuring high purity and enantiomeric excess.

Industrial Production Methods

  • Scale-Up Strategies: Industrial synthesis focuses on optimizing reaction conditions for large-scale production, maximizing yield and purity while minimizing costs and environmental impact.

  • Continuous Flow Reactors: The use of continuous flow chemistry allows for precise control over reaction parameters, improving reproducibility and safety, especially for hazardous intermediates.

  • Automated Synthesis Platforms: Automation enhances throughput and consistency, enabling rapid production of high-quality material.

  • Purification: Industrial purification often employs scalable chromatography or crystallization processes adapted for bulk quantities.

Step Method/Condition Purpose/Outcome Notes
Starting Materials 6-chloropyridine derivatives + amino acid precursors Provide core molecular framework Commercially available or synthesized
Intermediate Formation Nucleophilic substitution Introduce amino group onto pyridine ring Requires controlled temperature and solvent
Coupling Reaction EDCI/HOBt-mediated coupling Form β-amino acid linkage Mild conditions to preserve stereochemistry
Chiral Control Chiral catalysts/auxiliaries or resolution Obtain (3S)-enantiomer Enantiomeric purity critical
Purification Recrystallization, HPLC Isolate pure compound Ensures high purity and enantiomeric excess
Industrial Scale-Up Continuous flow reactors, automation Enhance yield, reproducibility, safety Cost-effective and scalable
  • The nucleophilic substitution step is sensitive to reaction conditions such as solvent polarity, temperature, and the nature of the nucleophile, which influence yield and regioselectivity.

  • Coupling reactions benefit from the use of coupling agents like EDCI and HOBt, which minimize racemization and side reactions, crucial for maintaining the (3S)-configuration.

  • Industrial synthesis emphasizes green chemistry principles, including solvent recycling and minimizing hazardous reagents, to comply with environmental regulations.

  • Continuous flow synthesis has demonstrated improved control over reaction kinetics and heat management, reducing by-product formation and enhancing product consistency.

  • Enantiomeric purity is often confirmed by chiral HPLC or NMR techniques, ensuring the biological activity of the compound is retained.

The preparation of (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid involves a multi-step synthetic process starting from 6-chloropyridine derivatives and amino acid precursors. Key steps include nucleophilic substitution to introduce the amino group, coupling reactions to form the β-amino acid framework, and rigorous purification to obtain the (3S)-enantiomer with high purity. Industrial methods leverage continuous flow reactors and automation to scale production efficiently. The synthesis is well-established with optimization focused on yield, stereochemical integrity, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloropyridine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative that is drawing interest for its potential biological activities, especially in medicinal chemistry and neuropharmacology.

Scientific Research Applications

This compound 2HCl has applications in scientific research:

  • Medicinal Chemistry It serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
  • Organic Synthesis It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies Due to its structural similarity to natural amino acids, it is used in studies involving enzyme inhibition and receptor binding.
  • Industrial Applications It is used in the development of specialty chemicals and agrochemicals.

This compound is believed to interact with various neurotransmitter systems and has been studied for its potential modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory functions. Preliminary studies also suggest that it might exhibit anti-inflammatory properties, although detailed mechanisms are yet to be fully elucidated.

Similar Compounds

  • (R)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl: The enantiomer of the compound with different biological activity.
  • 3-Amino-3-(6-bromopyridin-2-yl)propanoic acid: A similar compound with a bromine atom instead of chlorine.
  • 3-Amino-3-(2-pyridyl)propanoic acid: A compound with a pyridine ring but without halogen substitution.

(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl is unique due to its specific chiral configuration and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Research Findings

Research has indicated several biological activities associated with this compound:

  • Studies have shown that this compound can influence synaptic transmission and plasticity, making it a candidate for therapeutic applications in neurodegenerative diseases.
  • In a series of assays, derivatives were tested against Gram-positive and Gram-negative bacteria, exhibiting notable inhibition zones, indicating its potential as an antimicrobial agent.

Case Studies

  • Neuropharmacology Study : A study investigated the effects of this compound on NMDA receptor-mediated synaptic transmission in rodent models. Results indicated significant modulation of synaptic currents, suggesting therapeutic potential in cognitive disorders.
  • Antimicrobial Efficacy : In a series of assays, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving glutamate receptors, due to its structural similarity to glutamate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (3S)-3-Amino-3-(4-chlorophenyl)propanoic Acid
  • Molecular Formula: C₉H₁₀ClNO₂
  • Molecular Weight : 199.63 g/mol
  • Key Differences :
    • The 4-chlorophenyl group replaces the 6-chloropyridin-2-yl moiety, eliminating nitrogen heteroatoms and altering electronic properties.
    • Reduced molecular weight (199.63 vs. 237.08) due to the absence of a second chlorine atom and simplified aromatic system .
Compound B : (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol

Stereochemical and Backbone Modifications

Compound C : (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid
  • Molecular Formula: Not explicitly provided (similar backbone).
  • Boc-protected amino group alters reactivity and solubility compared to the free amine in the target compound .
Compound D : (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic Acid
  • Key Differences :
    • Dihydroisoxazole ring replaces pyridine, introducing a strained heterocycle with different hydrogen-bonding motifs.
    • Additional carboxylic acid group enhances polarity .

Research Implications and Limitations

  • Electronic Effects : The 6-chloropyridine group in the target compound may enhance π-π stacking and halogen bonding compared to phenyl or indole analogs, influencing receptor binding .
  • Stereochemical Sensitivity : The (3S)-configuration is distinct from (R)-isomers (e.g., Compound B), which could lead to divergent biological activities .
  • Data Gaps: No direct comparative studies on bioactivity or pharmacokinetics were found in the provided evidence. Further experimental validation is required.

Biological Activity

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Amino Group : Located at the third carbon of the propanoic acid backbone.
  • Chloropyridine Ring : A 6-chloro substitution on the pyridine ring enhances its interaction with biological targets.

The molecular formula is C8H10ClN2O2C_8H_{10}ClN_2O_2, with a molecular weight of approximately 188.63 g/mol.

This compound is believed to interact with various neurotransmitter systems. Specifically, it has been studied for its potential modulation of:

  • N-methyl-D-aspartate (NMDA) Receptors : These receptors are crucial for synaptic plasticity, learning, and memory functions. The compound may enhance or inhibit receptor activity, impacting cognitive processes and neuroprotection.
  • Anti-inflammatory Pathways : Preliminary studies suggest that it might exhibit anti-inflammatory properties, although detailed mechanisms are yet to be fully elucidated.

Biological Activity and Research Findings

Research has indicated several biological activities associated with this compound:

  • Neuropharmacological Effects :
    • Studies have shown that this compound can influence synaptic transmission and plasticity, making it a candidate for therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Properties :
    • Some derivatives of chloropyridine-based amino acids have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Antitumor Activity :
    • In vitro studies have indicated that compounds structurally related to this compound exhibit cytotoxic effects on cancer cell lines, including triple-negative breast cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
NMDA Receptor ModulationEnhances synaptic plasticity
Anti-inflammatoryPotential inhibition of inflammatory pathways
AntimicrobialActivity against various bacterial strains
AntitumorCytotoxic effects on cancer cell lines

Case Studies

  • Neuropharmacology Study :
    • A study investigated the effects of this compound on NMDA receptor-mediated synaptic transmission in rodent models. Results indicated significant modulation of synaptic currents, suggesting therapeutic potential in cognitive disorders.
  • Antimicrobial Efficacy :
    • In a series of assays, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.

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